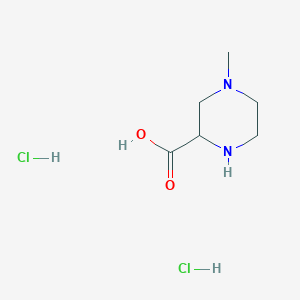

4-Methylpiperazine-2-carboxylic acid dihydrochloride

Vue d'ensemble

Description

4-Methylpiperazine-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 75944-99-9 . It has a molecular weight of 217.09 and its IUPAC name is 4-methyl-2-piperazinecarboxylic acid dihydrochloride . The compound is an off-white solid .

Molecular Structure Analysis

The molecular structure of 4-Methylpiperazine-2-carboxylic acid dihydrochloride can be represented by the linear formula: C6H14Cl2N2O2 . The InChI code for this compound is 1S/C6H12N2O2.2ClH/c1-8-3-2-7-5 (4-8)6 (9)10;;/h5,7H,2-4H2,1H3, (H,9,10);2*1H .Physical And Chemical Properties Analysis

The physical form of 4-Methylpiperazine-2-carboxylic acid dihydrochloride is an off-white solid . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique

Pharmacology

In pharmacology, 4-Methylpiperazine-2-carboxylic acid dihydrochloride is utilized as a building block for the synthesis of various pharmaceutical compounds. Its piperazine moiety is a common feature in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound’s ability to form stable salts enhances its solubility, making it suitable for drug formulation.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It’s particularly valuable in the synthesis of piperazine derivatives, which are crucial in creating a wide range of organic molecules. Recent advances in C–H functionalization have expanded the utility of piperazine-containing compounds in medicinal chemistry .

Material Science

In material science, 4-Methylpiperazine-2-carboxylic acid dihydrochloride can be used to modify the surface properties of materials. Its incorporation into polymers can enhance their interaction with biological systems, making them suitable for biomedical applications .

Biochemistry

Biochemically, this compound can be employed in the study of enzyme-substrate interactions. Its structural similarity to certain amino acids allows it to act as an analog or inhibitor in enzymatic assays, aiding in the understanding of biochemical pathways .

Analytical Chemistry

4-Methylpiperazine-2-carboxylic acid dihydrochloride: is used in analytical chemistry as a standard or reagent. Its well-defined structure and properties make it suitable for calibrating instruments or as a reference compound in various analytical techniques .

Environmental Science

In environmental science, this compound’s derivatives could be explored for their potential use in environmental remediation. For example, they might be used to synthesize compounds that can chelate heavy metals or degrade toxic substances .

Agricultural Research

In agricultural research, derivatives of 4-Methylpiperazine-2-carboxylic acid dihydrochloride could be investigated for their role as precursors to agrochemicals. Their potential for creating new pesticides or herbicides is an area of ongoing research .

Chemical Engineering

Lastly, in chemical engineering, this compound can be used in process optimization studies. Its reactions and behavior under different conditions can provide insights into reaction kinetics and process design, which are essential for scaling up chemical production .

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a derivative of piperazine, which is known to interact with a variety of targets, including neurotransmitter receptors and ion channels .

Mode of Action

As a piperazine derivative, it may interact with its targets in a similar manner to other piperazine compounds, potentially acting as an agonist or antagonist .

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways of 4-Methylpiperazine-2-carboxylic acid dihydrochloride

Propriétés

IUPAC Name |

4-methylpiperazine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.2ClH/c1-8-3-2-7-5(4-8)6(9)10;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIVGAYIUBHNQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696137 | |

| Record name | 4-Methylpiperazine-2-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75944-99-9 | |

| Record name | 4-Methylpiperazine-2-carboxylic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

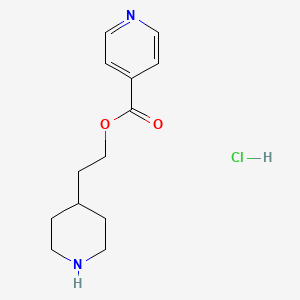

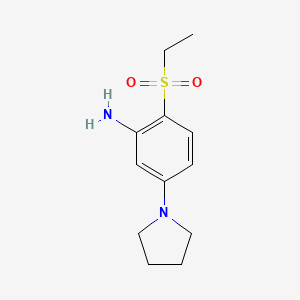

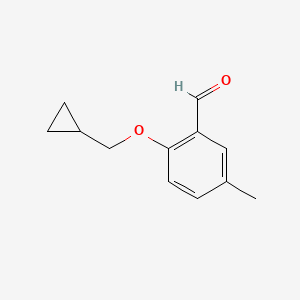

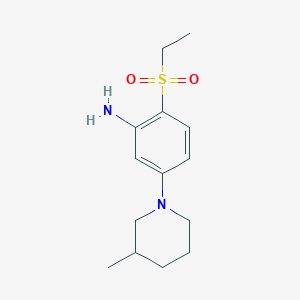

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395001.png)

![2-[(3-Hydroxybutyl)amino]isonicotinic acid](/img/structure/B1395009.png)

![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)

amino]-1-ethanol](/img/structure/B1395011.png)

![2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol](/img/structure/B1395018.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1395019.png)

![2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395020.png)